3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the class of dihydropyridines This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde, methyl acetoacetate, and ammonium acetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the dihydropyridine core.
Cyclization: The intermediate product is then cyclized to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted trifluoromethyl compounds.
Scientific Research Applications
3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dihydropyridine core can interact with calcium channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Trifluoromethylbenzene: A compound with a trifluoromethyl group attached to a benzene ring, used in various chemical syntheses.
Uniqueness
3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the combination of its dihydropyridine core and trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
dimethyl 4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c1-23-14(21)11-7-20-8-12(15(22)24-2)13(11)9-3-5-10(6-4-9)16(17,18)19/h3-8,13,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITHIXWBSQNBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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